Bodipy Isothiocyanate
Overview
Description
Bodipy Isothiocyanate (BDI) is a popular fluorophore utilized in scientific research due to its diverse applications . Acting as a fluorescent dye, BDI emits light when subjected to specific wavelengths of light. Its extensive use encompasses fluorescence spectroscopy, imaging, and labeling experiments .
Synthesis Analysis
BODIPY dyes have three main reactive sites: α-, β-pyrrolic and meso positions, which enable modifications for the synthesis of various donor–acceptor BODIPY dyes . BODIPY derivatives that exhibit high thermal and photostability, low-cost production, strong NIR absorption/emission, and a low bandgap have been explored for photovoltaic and biomedical applications .Molecular Structure Analysis
Structurally, BODIPY is a boron complex of dipyrromethene unit which can be considered as a “rigidified” monomethine cyanine dye . This structural rigidification results unusually high fluorescence yields of the BODIPY core .Chemical Reactions Analysis
BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange) . Various reactions, such as Pd-catalyzed cross-coupling reactions, Grignard reactions, the Knoevenagel reaction and many more, at the α-, β-pyrrolic and meso positions of the BODIPY core have been discussed .Physical And Chemical Properties Analysis
BODIPYs are renowned fluorescent dyes with strong and tunable absorption in the visible region, high thermal and photo-stability and exceptional fluorescence quantum yields . They have high molar absorption coefficients (up to 120,000 M−1 cm−1), excellent thermal and photo-stability and a high fluorescence quantum yield .Scientific Research Applications
Bimodal Imaging Probes : Bodipy-DOTA derivatives, including those with isothiocyanate, have been synthesized for use as bimodal imaging agents, capable of both optical and nuclear imaging (Bernhard, Goze, Rousselin, & Denat, 2010).
Protein Conjugation : Novel red-shifted isothiocyanate Bodipy dyes have been synthesized for conjugation with proteins and biological amines, demonstrating their utility in bioconjugation applications (Amorim et al., 2020).
Fluorescent Probes : Bodipy dyes with isothiocyanate, isocyanate, urea, and thiourea substituents have been explored as fluorescent probes. These compounds show varied fluorescence properties sensitive to their phenyl group substituents (Ziessel, Bonardi, Retailleau, & Ulrich, 2006).
Photodynamic Therapy and Photocatalysis : The triplet excited state of Bodipy, including those with isothiocyanate groups, is significant for photodynamic therapy (PDT), photocatalysis, and triplet-triplet annihilation upconversion (Zhao, Xu, Yang, Wang, & Zhong, 2015).
Versatile Fluorophore Applications : Bodipy dyes, including those with isothiocyanate, are highly versatile fluorophores with applications in optoelectronics and biophotonics (Bañuelos, 2016).
Fluorescence Labeling of Cells : Bodipy-peptide conjugates with isothiocyanate have been used for fluorescence labeling of cells, particularly in cancer imaging for cells overexpressing the EGFR (Zhao et al., 2017).
Immunofluorescence Microscopy : Bodipy, including isothiocyanate variants, has been evaluated for use in immunofluorescence microscopy, demonstrating its effectiveness compared to other fluorochromes (Benchaib et al., 1996).
Ratiometric Fluorescent Sensors : Isothiocyanate-Bodipy dyes have been used to develop ratiometric fluorescent sensors for selective detection of biothiols and other molecules in biological systems (Niu et al., 2012).
Detection of Metal Ions and Anions : Bodipy-based molecules, including isothiocyanate derivatives, have been applied as sensors for detecting metal ions and anions in various environments (Boens, Leen, & Dehaen, 2012).
Photonic and Solar Cell Applications : Bodipy-based molecules, including isothiocyanate derivatives, have shown potential as active materials in photonic devices and solar cells (Squeo, Ganzer, Virgili, & Pasini, 2020).
Future Directions
BODIPY dyes and their derivatives have been the focus of considerable research interest and rapidly growing . Their structural versatility makes it possible to fine-tune their spectroscopic properties, and therefore they have been used in many scientific and technological fields . Future research will likely continue to explore the synthesis, spectroscopic properties, theoretical calculations, and application of BODIPY dyes and their derivatives .
properties
IUPAC Name |
2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAAJJOOBZTXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BF2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661823 | |
Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bodipy Isothiocyanate | |
CAS RN |
1349031-04-4 | |
Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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